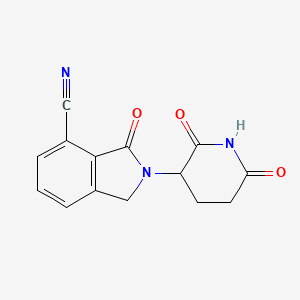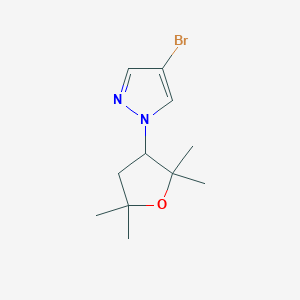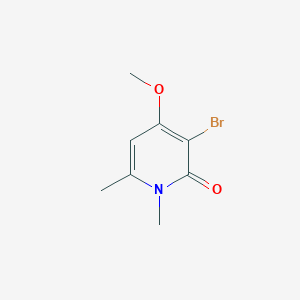![molecular formula C19H17BO2 B13917303 B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid CAS No. 1198396-48-3](/img/structure/B13917303.png)
B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid: is an organic boronic acid compound with the molecular formula C19H17BO2 and a molecular weight of 288.15 g/mol . This compound is characterized by its unique structure, which includes a benzo[c]fluorene core with dimethyl substitutions at the 7th position and a boronic acid functional group at the 9th position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid typically involves the following steps:
Formation of the Benzo[c]fluorene Core: The benzo[c]fluorene core can be synthesized through a series of cyclization reactions starting from suitable aromatic precursors.
Dimethyl Substitution:
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid can undergo oxidation reactions to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, alkylating agents, and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Formation of boronic acids, borates, or phenols.
Reduction: Formation of alcohols, alkanes, or other reduced derivatives.
Substitution: Formation of substituted benzo[c]fluorene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex polycyclic aromatic compounds. It is also employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique structural and electronic properties. It may also be explored for its interactions with biological macromolecules and its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells .
Wirkmechanismus
The mechanism of action of B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles, making it useful in sensing and catalysis applications . The compound’s unique structure also allows it to participate in π-π interactions and hydrogen bonding, contributing to its versatility in different chemical and biological contexts .
Vergleich Mit ähnlichen Verbindungen
- (7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid
- 2-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene
- 5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene
- 7,7-Dimethyl-9-phenyl-7H-benzo[c]fluorene
Uniqueness: B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid stands out due to its specific substitution pattern and the presence of the boronic acid functional group at the 9th position. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic, analytical, and industrial applications .
Eigenschaften
CAS-Nummer |
1198396-48-3 |
|---|---|
Molekularformel |
C19H17BO2 |
Molekulargewicht |
288.1 g/mol |
IUPAC-Name |
(7,7-dimethylbenzo[g]fluoren-9-yl)boronic acid |
InChI |
InChI=1S/C19H17BO2/c1-19(2)16-10-7-12-5-3-4-6-14(12)18(16)15-9-8-13(20(21)22)11-17(15)19/h3-11,21-22H,1-2H3 |
InChI-Schlüssel |
PGSYXCDZKUCOQB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=CC4=CC=CC=C43)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


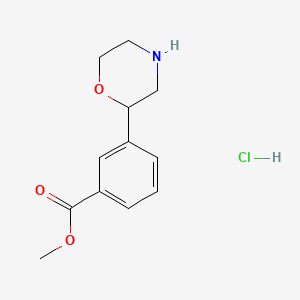
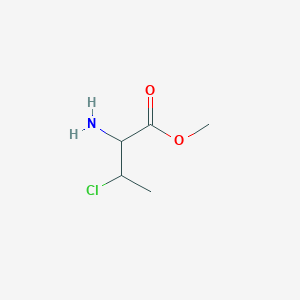
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)
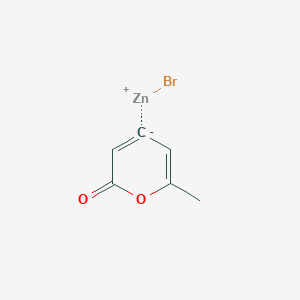
![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)

![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
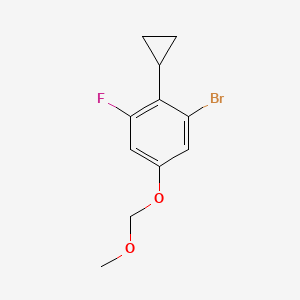
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13917276.png)

